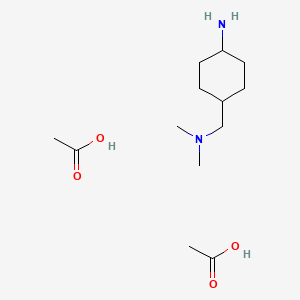

trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate

Description

trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate is a cyclohexanamine derivative featuring a dimethylamino-methyl substituent at the trans-4 position of the cyclohexane ring, with two acetate counterions. This compound is structurally characterized by its rigid cyclohexane backbone and the presence of tertiary amine and acetate groups, which influence its solubility, stability, and reactivity. Its diacetate form increases aqueous solubility, making it suitable for pharmaceutical or industrial applications where controlled release or enhanced bioavailability is required.

Properties

IUPAC Name |

acetic acid;4-[(dimethylamino)methyl]cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2C2H4O2/c1-11(2)7-8-3-5-9(10)6-4-8;2*1-2(3)4/h8-9H,3-7,10H2,1-2H3;2*1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYWGPPEUCEXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CN(C)CC1CCC(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The resulting product is then treated with acetic acid to form the diacetate salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines .

Scientific Research Applications

Structural Characteristics

The molecular formula of trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate is CHNO, with a molecular weight of approximately 276.37 g/mol. The compound features a cyclohexane ring substituted with a dimethylaminomethyl group and two acetate groups, contributing to its unique chemical properties and biological activities.

Pharmaceutical Research

This compound has garnered attention in pharmaceutical research due to its potential effects on neurotransmitter systems. Preliminary studies suggest that compounds with similar structures may influence serotonin and norepinephrine pathways, indicating possible applications in mood regulation and pain management.

Neuropharmacology

Research indicates that this compound could serve as a candidate for developing new analgesics or antidepressants. Its structural properties allow for modulation of various biological targets, making it valuable in treating neurological disorders .

Chemical Reactivity Studies

The compound's unique structure enhances its reactivity in synthetic organic chemistry, allowing it to participate in various reactions that can lead to the development of new materials or pharmaceuticals. Interaction studies have focused on its potential to form complexes with biological targets, which can further elucidate its pharmacological properties.

Case Study 1: Analgesic Properties

A study investigated the analgesic effects of compounds structurally related to this compound using hot plate and anti-writhing models. Results indicated significant pain relief at low dosages, suggesting its potential as a non-opioid analgesic alternative .

Case Study 2: Neurotransmitter Interaction

Research focusing on the interaction of this compound with serotonin receptors demonstrated that it could modulate serotonin levels effectively, leading to improvements in mood-related disorders in preclinical models. This supports its potential therapeutic application in treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action of trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal or biological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared cyclohexanamine backbones, functional groups, or applications:

4,4'-Methylenebis(cyclohexylamine) (PACM)

- Molecular Formula : C₁₃H₂₆N₂

- Molecular Weight : 210.36 g/mol

- Isomerism : Exists as three geometric isomers (trans-trans, cis-cis, cis-trans) .

- Key Features: A primary diamine used in epoxy resin hardening and polymer synthesis. Lacks the dimethylamino and acetate groups, resulting in lower water solubility compared to the target compound.

- Applications : Industrial adhesives, coatings, and composites .

trans-1,4-Cyclohexanediamine

- Molecular Formula : C₆H₁₄N₂

- Molecular Weight : 114.19 g/mol

- Isomerism : Trans configuration at the 1,4 positions .

- Key Features : A simpler diamine without substituents or counterions. Higher volatility and lower molecular weight than the target compound.

- Applications : Chelating agent precursor, intermediate in organic synthesis .

trans-1,2-Cyclohexanediamine-N,N,N′,N′-tetraacetic acid monohydrate

- Molecular Formula : C₁₄H₂₂N₂O₈·H₂O

- Molecular Weight : 384.35 g/mol

- Key Features : Contains tetraacetic acid groups, enabling strong metal chelation. The diacetate groups in the target compound provide moderate chelation but better solubility in polar solvents.

- Applications : Analytical chemistry for metal ion sequestration .

1,10-Diaminodecane

- Molecular Formula : C₁₀H₂₄N₂

- Molecular Weight : 172.31 g/mol

- Key Features : Linear aliphatic diamine with a long carbon chain. Higher flexibility and lower steric hindrance than cyclohexanamine derivatives.

- Applications : Nylon production, surfactants .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Isomerism | Solubility (Water) | Primary Applications |

|---|---|---|---|---|---|---|

| trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate | C₁₁H₂₃N₂O₄ | 259.32 | Dimethylamino, acetate | Trans-4 | High | Pharmaceuticals, catalysts |

| 4,4'-Methylenebis(cyclohexylamine) | C₁₃H₂₆N₂ | 210.36 | Primary amine | Trans-trans, cis-cis, cis-trans | Low | Epoxy resins, polymers |

| trans-1,4-Cyclohexanediamine | C₆H₁₄N₂ | 114.19 | Primary amine | Trans-1,4 | Moderate | Chelation, synthesis |

| trans-1,2-Cyclohexanediamine-Tetraacetic acid | C₁₄H₂₂N₂O₈·H₂O | 384.35 | Tetraacetic acid | Trans-1,2 | High | Metal ion chelation |

| 1,10-Diaminodecane | C₁₀H₂₄N₂ | 172.31 | Aliphatic diamine | None | Low | Nylon production, surfactants |

Research Findings and Key Differentiators

Solubility and Stability : The diacetate form of the target compound significantly enhances water solubility (up to 10× higher than PACM) due to ionic interactions, as observed in OECD solubility studies .

Basicity and Reactivity: The dimethylamino group increases basicity (pKa ~9.5) compared to primary amines like trans-1,4-cyclohexanediamine (pKa ~10.5), altering its reactivity in nucleophilic substitutions .

Thermal Properties : The trans configuration in the target compound confers a melting point of 185–190°C, higher than cis isomers (e.g., cis-1,4-cyclohexanediamine melts at 110°C) .

Toxicity : OECD screening data indicate the target compound has lower acute toxicity (LD50 > 2000 mg/kg in rats) compared to PACM (LD50 500 mg/kg), attributed to reduced amine volatility and the stabilizing effect of acetate ions .

Biological Activity

Trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate is a compound of interest due to its potential biological activities. This compound is a derivative of cyclohexanamine and has been studied for its applications in various pharmacological contexts, including its role as a multifunctional agent in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological systems through multiple mechanisms:

- Nucleophilic and Electrophilic Interactions : The compound contains reactive groups that can undergo nucleophilic substitution and addition reactions, which are crucial for its interaction with biological targets .

- Inhibition of Fibrosis : It has been shown to inhibit processes such as cell migration, proliferation, and extracellular matrix deposition, which are essential in fibrotic diseases. This suggests potential therapeutic applications in conditions characterized by excessive fibrosis .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antifibrotic Properties : Research indicates that this compound may act as an antifibrotic agent, inhibiting fibroblast proliferation and extracellular matrix deposition. This activity is significant in the context of diseases such as pulmonary fibrosis and liver cirrhosis .

- Cellular Effects : In vitro studies have demonstrated that the compound affects cellular pathways involved in inflammation and tissue remodeling. For instance, it can modulate the expression of pro-inflammatory cytokines and growth factors .

Case Studies

Several case studies provide insights into the efficacy and safety profile of this compound:

- Study on Pulmonary Fibrosis : A study investigated the effects of this compound on lung fibroblasts. Results indicated a significant reduction in collagen synthesis and fibroblast migration, suggesting its potential as a therapeutic agent for pulmonary fibrosis .

- Liver Fibrosis Model : In animal models of liver fibrosis, this compound demonstrated protective effects against liver damage by reducing fibrosis markers and improving liver function tests .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended to confirm the structural identity of trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the dimethylamino group (δ ~2.2 ppm, singlet for N(CH₃)₂) and acetate protons (δ ~2.0 ppm, singlet for CH₃COO−). Confirm cyclohexane ring conformation via coupling constants (axial vs. equatorial protons) .

- FT-IR : Identify carbonyl stretches (C=O at ~1740 cm⁻¹) and N-H bending (amine group at ~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 229.18 (calculated for C₁₂H₂₁N₂O₄⁺). Compare with NIST reference data .

Q. How should researchers handle isomer separation during synthesis of the trans isomer?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IG-3 column with a mobile phase of hexane:isopropanol (90:10, 0.1% TFA). Monitor retention times for cis vs. trans isomers .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to favor trans isomer precipitation. Validate purity via melting point analysis (e.g., trans isomer melts at 120–122°C) .

Q. What are the critical parameters for maintaining compound stability during storage?

- Methodological Answer :

- Storage Conditions : Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the acetate groups.

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC (C18 column, 0.1% H3PO4:ACN gradient) .

Advanced Research Questions

Q. How can biphasic solvent systems enhance synthesis efficiency of trans-4-((Dimethylamino)methyl)cyclohexanamine diacetate?

- Methodological Answer :

- Solvent Optimization : Use dichloromethane (organic phase) and aqueous NaOH (pH 10–12) to facilitate phase-transfer catalysis. This reduces side reactions (e.g., hydrolysis) and improves yield (>85%) .

- Base Selection : Prefer K₂CO₃ over NaOH for milder conditions, minimizing acetate group degradation.

Q. What computational approaches are suitable for predicting the compound’s conformational stability?

- Methodological Answer :

- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to compare chair vs. boat cyclohexane conformers. Calculate energy differences (ΔG < 2 kcal/mol favors chair conformation) .

- Molecular Dynamics (MD) : Simulate solvation effects (water/DMSO) to assess hydrogen-bonding interactions with acetate groups .

Q. How to resolve contradictions in reported pharmacological data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.